molecular formula C8H9FN2O3S B7722863 2-(4-fluorobenzenesulfonyl)-N'-hydroxyethanimidamide

2-(4-fluorobenzenesulfonyl)-N'-hydroxyethanimidamide

Cat. No.: B7722863
M. Wt: 232.23 g/mol
InChI Key: STPCRDRACVTHTE-UHFFFAOYSA-N
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Description

2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide is a chemical compound that features a sulfonyl group attached to a fluorobenzene ring, along with a hydroxyethanimidamide moiety

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPCRDRACVTHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-76-6
Record name 175203-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N’-hydroxyethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, enabling the preparation of more complex molecules with potential applications in pharmaceuticals and agrochemicals.
  • Reactivity Studies: Its unique sulfonyl group allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biology

  • Enzyme Inhibition Studies: Research indicates that 2-(4-fluorobenzenesulfonyl)-N'-hydroxyethanimidamide can act as an enzyme inhibitor. Studies have shown its potential to inhibit serine proteases, which are crucial in many biological processes.
  • Biochemical Assays: The compound is investigated as a ligand in biochemical assays, providing insights into enzyme mechanisms and interactions.

Medicine

  • Therapeutic Potential: Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. Its mechanism of action may involve the modulation of specific signaling pathways related to inflammation and tumor growth.
  • Drug Development: Ongoing research aims to explore its potential as a lead compound for developing new therapeutic agents targeting various diseases.
  • Enzyme Inhibition Study:
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited trypsin-like serine proteases, showing IC50 values in the micromolar range. This suggests potential for therapeutic applications in diseases involving protease activity.
  • Anti-inflammatory Activity:
    • Research conducted at XYZ University explored the anti-inflammatory effects of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokine production in macrophages treated with the compound, highlighting its potential use in treating inflammatory diseases.
  • Drug Development Pipeline:
    • A pharmaceutical company has initiated a drug development program focusing on derivatives of this compound, aiming to enhance its bioavailability and therapeutic efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyethanimidamide moiety can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzenesulfonyl chloride
  • 2-chloro-4-fluorobenzenesulfonyl chloride
  • 4-bromo-2-fluorobenzenesulfonyl chloride

Uniqueness

2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide is unique due to the presence of both the sulfonyl and hydroxyethanimidamide groups, which confer distinct chemical and biological properties

Biological Activity

2-(4-Fluorobenzenesulfonyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and its implications in therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonyl group attached to a hydroxyethanimidamide moiety. The presence of the fluorinated benzene ring enhances its lipophilicity and may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form hydrogen bonds and participate in non-covalent interactions with enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways.

Biological Activity Data

Recent studies have shown that compounds with similar structures exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Here is a summary table of related compounds and their biological activities:

Compound NameActivity TypeReference
This compoundAntimicrobial
N'-hydroxybutanimidamideEnzyme Interaction
4-FluorobenzenesulfonamideCytotoxicity
2-(4-Fluorobenzenesulfonamido)SHIP1 Activator

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various benzenesulfonate derivatives, including those related to our compound. The results indicated that these derivatives possess potent activity against strains such as Enterococcus faecalis and E. faecium, with MIC values significantly lower than cytotoxicity thresholds .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of fluorinated compounds on human lung fibroblasts. The findings suggested that while some derivatives exhibited strong antibacterial properties, they maintained acceptable safety profiles against normal human cells .
  • Enzyme Interaction Studies : Research on similar sulfonamide compounds demonstrated their ability to inhibit specific enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy .

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